neocuproine hydrochloride

Übersicht

Beschreibung

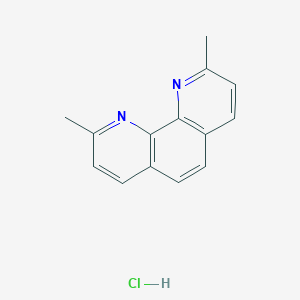

Neocuproine, also known as 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound and a chelating agent. It belongs to the class of phenanthroline ligands, which were first published in the late 19th century. Neocuproine is particularly notable for its selective binding to copper(I) ions, forming a deep orange-red complex .

Wirkmechanismus

Target of Action

Neocuproine hydrochloride primarily targets copper ions (Cu+) . It forms a complex with Cu+ that is produced by the reduction of Cu+2 by hydroxylamine hydrochloride .

Mode of Action

This compound acts as a chelating agent, forming a complex with Cu+ . This complex formation is a result of the interaction between this compound and its target, leading to changes in the copper ion’s state.

Biochemical Pathways

The complex formation between this compound and Cu+ affects the biochemical pathways involving copper ions. For instance, it has been found to inhibit the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its solubility in various solvents such as methanol, ethanol, acetone, ether, benzene, and light petroleum has been reported , which may influence its bioavailability.

Result of Action

The formation of the complex between this compound and Cu+ results in the production of electrochemiluminescence . Additionally, it has been found to be an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures .

Action Environment

The action of this compound can be influenced by environmental factors such as moisture and temperature. For instance, the stability of its solid forms and their interconversion pathways are dependent on these factors .

Biochemische Analyse

Biochemical Properties

Neocuproine hydrochloride is known to form complexes with copper (I) ions, which are produced by the reduction of copper (II) ions by hydroxylamine hydrochloride . This complex formation is used in colorimetric determinations of copper . The interaction between this compound and copper ions is a key aspect of its biochemical role .

Cellular Effects

This compound has been found to have significant cytotoxic activity against L1210 cells in vitro, with its activity being dependent upon available copper ions in the medium . It has also been observed to cause fragmentation and disappearance of the melanin in adult zebrafish melanocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with copper ions. The resulting complex, [Cu(neocuproine)2]+, has a deep orange-red color . This complex formation is a key part of its mechanism of action .

Temporal Effects in Laboratory Settings

The stability of this compound and its hydrates has been studied using thermal analytical techniques and gravimetric moisture sorption/desorption studies . These studies have shown that the monohydrate form of this compound is the most stable under conditions of relative humidity typically found during production and storage .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the reduction of copper (II) ions to copper (I) ions . This process is key to its role as a colorimetric indicator for copper .

Vorbereitungsmethoden

Neocuproine can be synthesized through sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline with crotonaldehyde diacetate. An alternative synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate. This method yields higher quantities but is less economical .

Analyse Chemischer Reaktionen

Neocuproin durchläuft verschiedene chemische Reaktionen, darunter:

Chelatbildung: Es bildet stabile Komplexe mit Kupfer(I)-Ionen, was zu einer tief orange-roten Farbe führt.

Redoxreaktionen: Neocuproin wirkt als redoxaktiver Ligand, insbesondere mit Eisen und Kobalt, und ermöglicht so eine Mehrfach-Elektronen-Reaktivität.

Hemmung: Es hemmt die Kupfer-katalysierte Freisetzung von Nitrosonium aus S-Nitrosothiolen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Kupfer(I)-Salze, Eisen- und Kobaltsalze sowie verschiedene Lösungsmittel wie Ethanol, Aceton und Ether .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Chelating Agent for Metal Ions

Neocuproine hydrochloride is primarily recognized for its ability to act as a chelating agent for metal ions, particularly copper. This property is exploited in analytical methods to detect and quantify metal concentrations in samples. For instance, it is commonly used in colorimetric assays where the formation of colored complexes allows for the visual determination of metal ion concentrations.

| Application | Description |

|---|---|

| Copper Detection | Utilized in colorimetric methods to measure copper levels in various samples. |

| Redox Titrations | Acts as an indicator in redox titrations due to its ability to form stable complexes with metals. |

Biochemical Research

Role in Oxidative Stress Studies

This compound has been employed in biochemical research to study oxidative stress and its implications in various diseases. It selectively binds to metal ions, aiding researchers in understanding their roles within biological systems.

- Case Study : In a study involving traumatic brain injury (TBI) models, neocuproine administration improved locomotor functions and memory performance compared to control groups, indicating its potential therapeutic effects on neurodegenerative conditions .

Material Science

Development of Sensors

In material science, this compound is utilized in developing sensors that require high sensitivity for specific metal ion detection. Its chelating properties enhance the performance of these sensors, making them suitable for various applications.

| Material Science Application | Description |

|---|---|

| Sensor Development | Used to create sensors for detecting trace metals with high selectivity and sensitivity. |

Pharmaceutical Development

Drug Formulation Enhancements

This compound has been explored for its potential to enhance the solubility and stability of active pharmaceutical ingredients. Its ability to form complexes with certain drugs can improve their bioavailability.

- Case Study : Research into liposomal formulations containing neocuproine demonstrated enhanced anticancer activity through targeted delivery systems that utilize copper ions .

Environmental Monitoring

Heavy Metal Contamination Assessment

In environmental science, this compound is employed to assess heavy metal contamination in environmental samples. Its reliability in detecting trace levels of metals makes it a valuable tool for ensuring compliance with safety standards.

| Environmental Application | Description |

|---|---|

| Heavy Metal Testing | Utilized in assessing environmental samples for heavy metal contamination. |

Vergleich Mit ähnlichen Verbindungen

Neocuproin ähnelt anderen Phenanthrolinderivaten wie Bathocuproin, das Phenylsubstituenten an den 4,7-Positionen aufweist . Neocuproins einzigartige sterische Masse an den 2,9-Positionen macht es hochspezifisch für Kupfer(I)-Ionen und ungeeignet für die Bildung von Komplexen mit mehr als zwei Liganden . Weitere ähnliche Verbindungen sind 1,10-Phenanthrolin und seine Derivate, die ebenfalls als Chelatbildner und kolorimetrische Indikatoren verwendet werden .

Die einzigartigen Eigenschaften von Neocuproin, wie seine selektive Bindung an Kupfer(I)-Ionen und seine Redoxaktivität, machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Biologische Aktivität

Neocuproine hydrochloride, chemically known as 2,9-dimethyl-1,10-phenanthroline hydrochloride, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₂N₂·HCl

- Molecular Weight : 208.258 g/mol

- Melting Point : 159-164 °C

- Density : 1.2 g/cm³

Neocuproine functions primarily as a copper ionophore, facilitating the transport of copper ions across cell membranes, which is crucial for its biological activity.

Anticancer Activity

This compound has been extensively studied for its anticancer properties. It has demonstrated efficacy in various cancer models through different mechanisms:

In Vitro Studies

- Cell Line Sensitivity :

- Mechanisms of Action :

In Vivo Studies

Neocuproine's effectiveness was further validated in animal models:

- Thermosensitive Liposomes :

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to chelate copper ions, which are essential for various biological processes:

- Copper Ionophore Activity :

- Impact on Enzymatic Activity :

Case Studies

Several studies have highlighted the potential of this compound as a therapeutic agent:

- Study on Liposomal Formulations :

- Apoptosis Induction in Cancer Cells :

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRGXJIJGHOCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41066-08-4 (hydrochloride), 7296-20-0 (mono-hydrochloride) | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060065 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Neocuproine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

484-11-7, 7296-20-0, 34302-69-7 | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neocuproine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neocuproine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7D2SH3BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.